![molecular formula C15H23N B2434151 2-Benzyl-2-tert-butylpyrrolidine CAS No. 1543122-66-2](/img/structure/B2434151.png)
2-Benzyl-2-tert-butylpyrrolidine
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Overview
Description
2-Benzyl-2-tert-butylpyrrolidine is a chemical compound with the molecular formula C15H23N . It has a molecular weight of 217.35 .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-2-tert-butylpyrrolidine is represented by the InChI code:1S/C15H23N/c1-14(2,3)15(10-7-11-16-15)12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3
. This indicates that the molecule consists of a pyrrolidine ring substituted with a benzyl group and a tert-butyl group.
Scientific Research Applications
Antimicrobial Activity
2-Benzyl-2-tert-butylpyrrolidine plays a significant role in antimicrobial applications. A study has demonstrated the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives using 2-Benzyl-2-tert-butylpyrrolidine. This compound exhibited promising antimicrobial properties, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide being identified as the most potent product (Sreekanth & Jha, 2020).
Chiral Auxiliary in Synthesis
2-Benzyl-2-tert-butylpyrrolidine has been utilized in the synthesis of chiral auxiliaries. For example, its derivative, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, was prepared and used as a chiral auxiliary and building block in dipeptide synthesis, demonstrating its versatility in synthetic organic chemistry (Studer, Hintermann, & Seebach, 1995).
Metallopharmaceutical Agents
In the field of metallopharmaceuticals, 2-Benzyl-2-tert-butylpyrrolidine derivatives have been explored. Complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene with palladium, gold, and silver showed significant biomedical applications. Palladium complexes exhibited potent anticancer activity, while gold and silver complexes demonstrated notable antimicrobial properties (Ray et al., 2007).
Asymmetric Synthesis
2-Benzyl-2-tert-butylpyrrolidine is instrumental in asymmetric synthesis. For instance, its derivatives have been employed in the synthesis of protected 1,2-amino alcohols, highlighting its importance in producing enantiomerically pure compounds, crucial in pharmaceutical synthesis (Tang, Volkman, & Ellman, 2001).
Luminescent Iridium(III) Complexes
In the realm of photochemistry, derivatives of 2-Benzyl-2-tert-butylpyrrolidine have been incorporated as cyclometallating ligands in the synthesis of luminescent iridium(III) complexes. These complexes, which exhibit varied emission energies and enhanced photoluminescent quantum efficiencies, have potential applications in light-emitting electrochemical cells (Ladouceur, Fortin, & Zysman‐Colman, 2011).
Safety and Hazards
properties
IUPAC Name |
2-benzyl-2-tert-butylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14(2,3)15(10-7-11-16-15)12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPILGWOYLSTBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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